In Vitro Potency: MRX-2843 Demonstrates Equivalent Antileukemic Activity to FDA-Approved Gilteritinib in FLT3-ITD AML
MRX-2843 has been directly compared to gilteritinib, an FDA-approved FLT3 inhibitor, and shown to be equally potent in reducing cell viability in FLT3-ITD AML cell lines and primary patient samples ex vivo [1]. This head-to-head data establishes MRX-2843 as a potent FLT3 inhibitor in a clinically relevant model, while possessing the additional mechanism of MERTK inhibition.
| Evidence Dimension | Anti-leukemic potency (cell viability reduction) |
|---|---|
| Target Compound Data | Equally potent as gilteritinib |
| Comparator Or Baseline | Gilteritinib (FDA-approved FLT3 inhibitor) |
| Quantified Difference | No significant difference in potency (qualitatively 'equally potent') |
| Conditions | FLT3-ITD AML cell lines (in vitro) and primary patient samples (ex vivo) |
Why This Matters
This demonstrates that MRX-2843 matches the FLT3-inhibitory potency of a current standard-of-care drug, validating its primary mechanism and suggesting it could be a competitive alternative with a dual-action advantage.
- [1] Wu S, et al. Combining the novel FLT3 and MERTK dual inhibitor MRX-2843 with venetoclax results in promising antileukemic activity against FLT3-ITD AML. Leuk Res. 2024 Sep;144:107546. View Source
